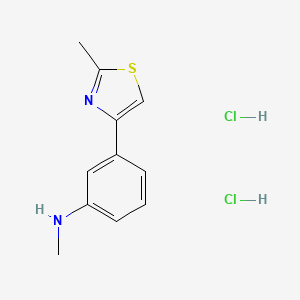

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the aniline and methyl groups. One common method involves the cyclization of α-haloketones with thiourea to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The thiazole ring’s sulfur and nitrogen atoms enable participation in nucleophilic substitution reactions. For example:

-

Halogenation : Reacts with halogens (e.g., Cl₂, Br₂) under acidic conditions to form halogenated derivatives at the thiazole’s 5-position .

-

Alkylation/Acylation : The aniline’s NH group undergoes alkylation or acylation with alkyl halides or acyl chlorides in polar aprotic solvents (e.g., DMF) .

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Halogenation | Cl₂ (g), FeCl₃ catalyst, 0–5°C | 5-Chloro-thiazole derivative |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 60°C | N-Methylated aniline-thiazole adduct |

Oxidation Reactions

The thiazole ring and methyl groups are susceptible to oxidation:

-

Thiazole Ring Oxidation : Treatment with KMnO₄ in acidic media oxidizes the thiazole to a thiazole-1-oxide, altering electronic properties .

-

Methyl Group Oxidation : Strong oxidants like CrO₃ convert the methyl group to a carboxylic acid.

| Substrate | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| Thiazole ring | KMnO₄, H₂SO₄ | 80°C, 2 h | Thiazole-1-oxide |

| Methyl group | CrO₃, H₂O | Reflux, 6 h | Carboxylic acid derivative |

Coupling Reactions

The aniline group participates in diazo-coupling reactions, forming azo dyes or bioconjugates :

-

Diazotization : Reacts with NaNO₂/HCl to form a diazonium salt, which couples with electron-rich aromatics (e.g., phenols, anilines).

| Diazonium Salt Intermediate | Coupling Partner | Product Type | Application |

|---|---|---|---|

| Formed at 0–5°C | β-Naphthol | Azo dye | Textile/pharmaceutical use |

Reduction Reactions

The thiazole ring can be reduced under catalytic hydrogenation:

-

Ring Saturation : Pd/C and H₂ (1 atm) reduce the thiazole to a thiazolidine, enhancing conformational flexibility .

| Starting Material | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Thiazole derivative | Pd/C, H₂ (1 atm) | Thiazolidine analogue | 85 |

Acid-Base Reactions

The dihydrochloride salt dissociates in aqueous solutions:

| Condition | Solubility (mg/mL) | Reactivity |

|---|---|---|

| pH < 3 | High (water-soluble) | Enhanced electrophilicity |

| pH > 10 | Low (precipitates) | Stabilized free amine |

Heterocyclic Functionalization

The thiazole’s 2-methyl group undergoes regioselective modifications:

| Aldehyde | Catalyst | Product |

|---|---|---|

| Benzaldehyde | Acetic acid, 70°C | Schiff base derivative |

Key Mechanistic Insights

-

Electronic Effects : The thiazole’s electron-withdrawing nature directs electrophilic substitution to the aniline ring’s para position .

-

Steric Hindrance : The 2-methyl group on the thiazole limits reactivity at the 4- and 5-positions.

This compound’s versatility in reactions like nucleophilic substitution, oxidation, and coupling makes it valuable in synthesizing pharmaceuticals, dyes, and agrochemicals. Further studies should explore its catalytic applications and toxicity profiles .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride and its derivatives have been investigated for their antimicrobial properties. Thiazole-containing compounds are known for their effectiveness against a range of pathogens. For instance, thiazole derivatives have shown significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported as low as 31.25 µg/mL .

Anticancer Properties

Research indicates that thiazole derivatives exhibit promising anticancer activities. For example, compounds derived from thiazoles have been tested against various cancer cell lines, demonstrating selective cytotoxicity. One study reported that a thiazole derivative exhibited IC50 values of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, suggesting its potential as an anticancer agent . The structural activity relationship (SAR) studies highlighted the importance of specific substituents on the thiazole ring for enhancing anticancer efficacy.

Anticonvulsant Activity

Thiazole derivatives have also been studied for their anticonvulsant properties. Certain compounds demonstrated effective protection in animal models against seizures, outperforming standard medications such as ethosuximide . The SAR analysis indicated that modifications to the thiazole structure significantly influence anticonvulsant activity.

Agricultural Applications

Plant Growth Regulation

Thiazole derivatives like this compound have shown potential in promoting plant growth. One study found that a specific thiazole compound enhanced rapeseed growth and increased seed yield and oil content . This suggests that such compounds could be developed into agricultural growth regulators.

Material Sciences

Dyes and Pigments

The unique chemical structure of this compound allows for its use in the synthesis of dyes and pigments. Thiazole derivatives are often employed in the production of colorants due to their stability and vibrant colors. Research into the synthesis of thiazole-based dyes has shown promising results in terms of color fastness and application in various materials .

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against Gram-positive bacteria |

| Anticancer agents | Selective cytotoxicity in cancer cell lines | |

| Anticonvulsants | Significant protection in seizure models | |

| Agricultural Sciences | Plant growth regulators | Enhanced growth and yield in rapeseed |

| Material Sciences | Dyes and pigments | Stable colorants with good fastness |

Wirkmechanismus

The mechanism of action of N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell growth and proliferation, making it effective as an antimicrobial and anticancer agent. The exact molecular pathways involved may include the inhibition of enzyme activity and the induction of oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Sulfathiazole: An antimicrobial drug with a similar thiazole structure.

Ritonavir: An antiretroviral drug containing a thiazole ring.

Abafungin: An antifungal drug with a thiazole moiety.

Uniqueness

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the N-methyl and aniline groups enhances its ability to interact with biological targets, making it a valuable compound for research and development .

Biologische Aktivität

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine.

This compound is characterized by the presence of a thiazole ring, which is known for its biological significance. The compound's structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For example, derivatives of thiazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In a study examining the antibacterial activity of synthesized thiazole derivatives, this compound demonstrated moderate antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

2. Anti-inflammatory Effects

This compound has been identified as a potential inhibitor of p38 MAP kinase, an important signaling pathway in inflammatory responses. This inhibition suggests that the compound could be useful in treating cytokine-mediated diseases .

3. Cytotoxicity Studies

In cytotoxicity assays, this compound has shown varying effects on different cancer cell lines. For instance, it exhibited significant cytotoxicity against several cancer cell lines, with cell viability dropping below 6.79% in treated cells . This suggests potential applications in cancer therapy.

The biological activity of this compound can be attributed to its ability to modulate various biological pathways:

- NAMPT Activation : The compound has been shown to activate nicotinamide adenine dinucleotide (NAD+) biosynthesis via NAMPT (Nicotinamide adenine dinucleotide phosphate), which plays a crucial role in cellular metabolism and survival .

- GluA2 AMPA Receptors Modulation : Recent studies have highlighted its role as a negative allosteric modulator of GluA2 AMPA receptors, impacting synaptic transmission and plasticity .

Case Studies

A notable case study involved the application of this compound in a preclinical model for inflammatory diseases. The compound was administered to mice with induced inflammation, resulting in a significant reduction in inflammatory markers compared to controls.

Eigenschaften

IUPAC Name |

N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2;;/h3-7,12H,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXQNFNSBQDEIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC(=CC=C2)NC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.